

# FT-IR spectral data of 2-Bromo-N-phenylbenzamide

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## Compound of Interest

Compound Name: 2-Bromo-N-phenylbenzamide

Cat. No.: B078215

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A comparative analysis of the Fourier-Transform Infrared (FT-IR) spectral data of **2-Bromo-N-phenylbenzamide** and its analogues, N-phenylbenzamide and 2-Bromobenzamide, provides valuable insights into the vibrational characteristics of their functional groups. This guide presents a summary of their key spectral features, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.

## Comparative FT-IR Spectral Data

The FT-IR spectra of these compounds are characterized by absorption bands corresponding to the vibrations of their principal functional groups, including the N-H and C=O groups of the amide linkage, as well as the C-Br and aromatic C-H and C=C bonds. The table below summarizes the expected and observed vibrational frequencies for **2-Bromo-N-phenylbenzamide** and its comparators.

Functional Group	Vibration Mode	2-Bromo-N-phenylbenzamide (Expected)	N-phenylbenzamide (Benzanilide)	2-Bromobenzamide
Amide N-H	Stretching	~3300-3500 $\text{cm}^{-1}$	~3300-3500 $\text{cm}^{-1}$	~3100-3500 $\text{cm}^{-1}$ (doublet)
Aromatic C-H	Stretching	~3000-3100 $\text{cm}^{-1}$	~3000-3100 $\text{cm}^{-1}$	~3000-3100 $\text{cm}^{-1}$
Amide C=O (Amide I)	Stretching	~1630-1680 $\text{cm}^{-1}$	~1650 $\text{cm}^{-1}$ <sup>[1]</sup>	~1630-1680 $\text{cm}^{-1}$
N-H Bend (Amide II)	Bending	~1515-1570 $\text{cm}^{-1}$	~1500-1600 $\text{cm}^{-1}$	~1600-1650 $\text{cm}^{-1}$
Aromatic C=C	Stretching	~1400-1600 $\text{cm}^{-1}$	~1400-1600 $\text{cm}^{-1}$	~1400-1600 $\text{cm}^{-1}$
C-N	Stretching	~1200-1400 $\text{cm}^{-1}$	~1313 $\text{cm}^{-1}$ <sup>[2]</sup>	~1200-1400 $\text{cm}^{-1}$
C-Br	Stretching	~500-600 $\text{cm}^{-1}$	-	~500-600 $\text{cm}^{-1}$
Aromatic C-H Bend	Out-of-plane Bending	~690-900 $\text{cm}^{-1}$	~690-900 $\text{cm}^{-1}$	~690-900 $\text{cm}^{-1}$

#### Analysis of Spectral Data:

- N-H Stretching: For **2-Bromo-N-phenylbenzamide**, a secondary amide, a single N-H stretching band is expected in the region of 3300-3500  $\text{cm}^{-1}$ . This contrasts with 2-Bromobenzamide, a primary amide, which would exhibit two distinct N-H stretching bands in a similar region.
- Amide I (C=O Stretching): The carbonyl stretching vibration is a strong and prominent peak for all amides, typically appearing in the 1630-1680  $\text{cm}^{-1}$  range. The exact position can be influenced by hydrogen bonding and electronic effects of substituents.

- Amide II (N-H Bending): This band, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides and is expected to be observed for **2-Bromo-N-phenylbenzamide** and N-phenylbenzamide.
- C-Br Stretching: The presence of a carbon-bromine bond in **2-Bromo-N-phenylbenzamide** and 2-Bromobenzamide will give rise to a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600  $\text{cm}^{-1}$ . This peak will be absent in the spectrum of N-phenylbenzamide.
- Aromatic Vibrations: All three compounds will display characteristic absorptions for the aromatic rings, including C-H stretching just above 3000  $\text{cm}^{-1}$  and C=C stretching bands in the 1400-1600  $\text{cm}^{-1}$  region. Out-of-plane C-H bending vibrations in the 690-900  $\text{cm}^{-1}$  range can provide information about the substitution pattern on the benzene rings.

## Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

The following protocol outlines the standard procedure for acquiring FT-IR spectra of solid organic compounds using the potassium bromide (KBr) pellet technique.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials and Equipment:

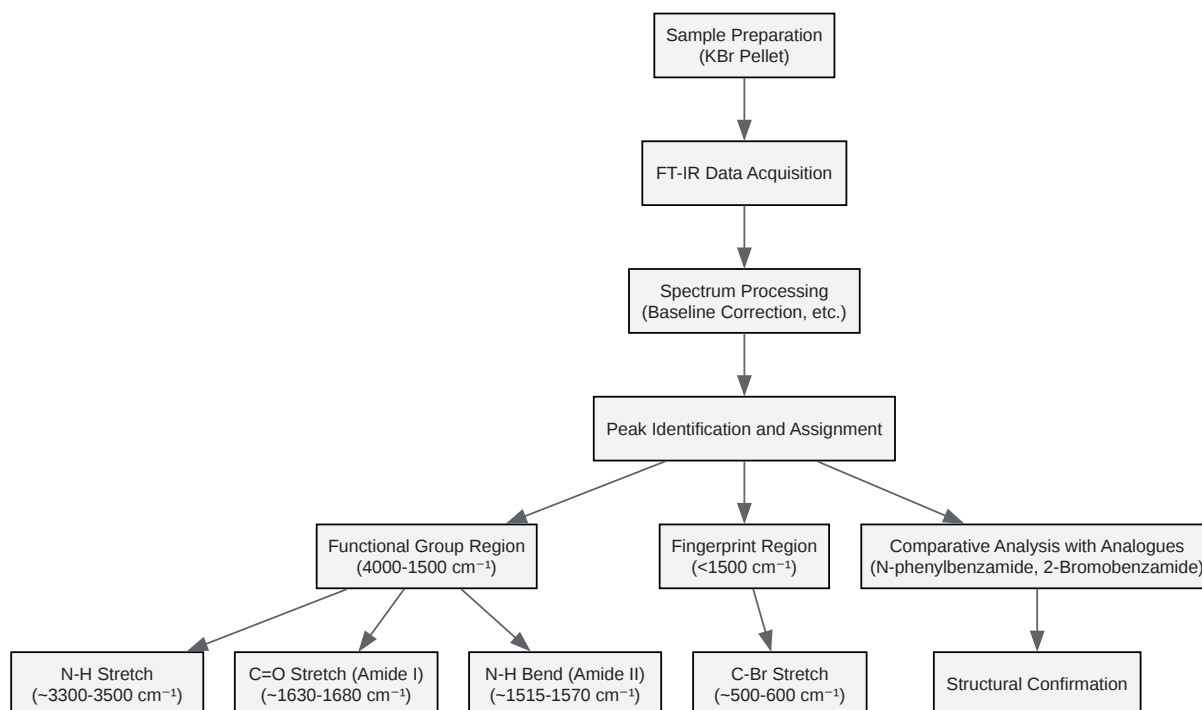
- Fourier-Transform Infrared (FT-IR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet die
- Infrared-grade Potassium Bromide (KBr), dried
- Spatula
- Analytical balance
- Sample (**2-Bromo-N-phenylbenzamide** or analogue)

Procedure:

- Sample Preparation:
  - Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry to prevent contamination.[7]
  - Weigh approximately 1-2 mg of the solid sample and transfer it to the mortar.[5]
  - Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar. The typical sample to KBr ratio is about 1:100.[3][5]
  - Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.[6]
- Pellet Formation:
  - Transfer a small amount of the powdered mixture into the pellet die.
  - Assemble the die and place it in the hydraulic press.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[3][7]
  - Carefully release the pressure and disassemble the die to retrieve the KBr pellet.
- Spectral Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum using a blank KBr pellet or an empty sample compartment.
  - Acquire the FT-IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Process the spectrum as needed (e.g., baseline correction, peak picking).

## Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of **2-Bromo-N-phenylbenzamide**.



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Caption: Workflow for FT-IR analysis of **2-Bromo-N-phenylbenzamide**.

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